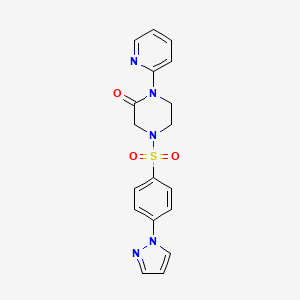

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the pyrazole, sulfonyl, and piperazine groups. These structural motifs are commonly found in pharmaceutical agents and are known for their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that include nucleophilic aromatic substitution, hydrogenation, iodination, reductive amination, amide hydrolysis, and N-alkylation . For instance, the synthesis of a key intermediate in the production of Crizotinib, a clinically relevant drug, involves a three-step process starting from 4-chloropyridine and pyrazole . Similarly, the synthesis of compounds with pyrazolo[1,5-a]pyridine cores involves the formation of intermediates confirmed by NMR and mass spectrometry . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the sulfonyl group.

Molecular Structure Analysis

The molecular structure of the compound would likely be confirmed using techniques such as NMR and ESI MS, as demonstrated in the synthesis of related compounds . These techniques allow for the determination of the molecular framework and the identification of key functional groups present in the molecule.

Chemical Reactions Analysis

The compound contains functional groups that could undergo various chemical reactions. For example, the sulfonyl group could be involved in aminosulfonylation reactions, as seen in the synthesis of sulfonylmethyl piperidines . The pyrazole moiety could participate in reactions with aminoazopyrazole derivatives to form pyrazolopyrimidine ring systems . These reactions are typically catalyzed by iodine or other reagents and can result in the formation of compounds with significant antimicrobial activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one are not detailed in the provided papers, related compounds exhibit properties that can be inferred. The solubility, melting point, and stability of the compound would be influenced by the presence of the sulfonyl and pyrazole groups. The compound's affinity for biological receptors, such as dopamine receptors, could be assessed through in vitro receptor binding assays, as seen with similar compounds . Additionally, the antimicrobial activity of the compound could be evaluated against various bacteria and fungi, with the potential for activity exceeding that of reference drugs .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

The compound's relevance in scientific research is primarily highlighted through its role in the synthesis of novel heterocyclic derivatives, which have demonstrated significant antimicrobial activities. These activities are explored through various synthetic pathways, leading to the creation of compounds with potential antibacterial and antifungal properties.

Activated Nitriles in Heterocyclic Chemistry : A study on the synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety presents a method using 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material. Some of these synthesized compounds exhibit notable antimicrobial activity, highlighting their potential as antimicrobial agents (Ammar et al., 2004).

New Heterocycles with Antimicrobial Activity : Treatment of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride led to the creation of sulfonamide derivatives. These compounds underwent further reactions to produce a variety of heterocyclic derivatives, some of which showed antimicrobial activities exceeding those of reference drugs, indicating their potential for development into new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Synthesis and Antimicrobial Evaluation of Pyrazolopyrimidines : A novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl moiety was synthesized. These derivatives underwent antimicrobial evaluation, with several showing activity surpassing that of reference drugs. The study found that derivatives with one sulfone group were more effective against bacteria and fungi than those with two sulfone groups, contributing valuable insights into the structure-activity relationship of these compounds (Alsaedi, Farghaly, & Shaaban, 2019).

Antitumor and Biochemical Impacts

The compound's derivatives have also been explored for their potential antitumor activities and biochemical impacts, providing a promising avenue for the development of novel anticancer agents.

Anticancer Evaluation of 1,3-Thiazoles : Polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, were evaluated for anticancer activity within an international scientific program. The study revealed that certain derivatives exhibited significant anticancer activity, highlighting the compound's utility in the synthesis of potential anticancer agents (Turov, 2020).

Synthesis and Antitumor Activity of Pyrimidinyl Pyrazole Derivatives : A series of novel derivatives were synthesized and evaluated for their cytotoxic activity against tumor cell lines and in vivo antitumor activity. Some derivatives demonstrated potent antitumor activity, suggesting their potential as leads in the development of new anticancer drugs (Naito et al., 2005).

Propiedades

IUPAC Name |

4-(4-pyrazol-1-ylphenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c24-18-14-21(12-13-22(18)17-4-1-2-9-19-17)27(25,26)16-7-5-15(6-8-16)23-11-3-10-20-23/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKJXBKGZSQUGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-2-yl)piperazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)

![1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2521352.png)

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)

![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)